C7 Hydroxyl Group Enables CCR2 Receptor Antagonism Not Achievable with Unsubstituted or C7-Alkyl Analogs
The 7-hydroxy substitution pattern in pyrazolo[1,5-a]pyrimidines is specifically claimed for CCR2 receptor antagonist activity in patent US20130252951A1 [1]. This patent explicitly covers 7-hydroxy-pyrazolo[1,5-a]pyrimidine compounds of general formula (I) that are antagonists of the CCR2 receptor. The 7-hydroxy group is essential for binding to the CCR2 receptor, and compounds lacking this hydroxyl group or bearing alternative C7 substituents are excluded from the claimed composition of matter.
| Evidence Dimension | CCR2 receptor antagonism |
|---|---|
| Target Compound Data | Compound claimed as CCR2 antagonist (US20130252951A1) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidines lacking C7-OH or with alternative C7 substituents |
| Quantified Difference | Not explicitly quantified in patent; class-level exclusion of non-C7-hydroxy analogs |
| Conditions | CCR2 receptor binding assays (in vitro) |
Why This Matters
This establishes a defined intellectual property position and biological target space that is inaccessible to non-C7-hydroxy pyrazolo[1,5-a]pyrimidine analogs, making this compound essential for CCR2-focused drug discovery programs.
- [1] US Patent Application US20130252951A1, '7-hydroxy-pyrazolo[1,5-a] pyrimidine compounds and their use as ccr2 receptor antagonists', 2013. View Source
